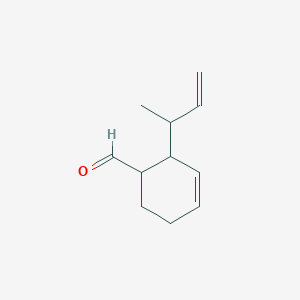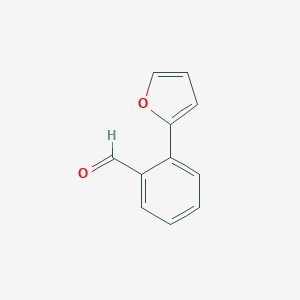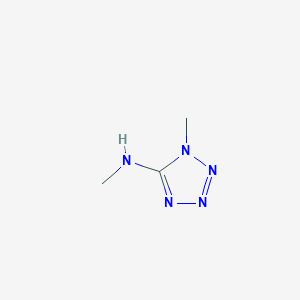
azanium;cerium(3+);nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
azanium;cerium(3+);nitrate is a chemical compound that consists of cerium, ammonium, and nitrate ions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. It is often utilized in organic synthesis and analytical chemistry due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitric acid, ammonium cerium(3+) salt (5:2:1) typically involves the reaction of cerium(III) oxide (Ce2O3) with concentrated nitric acid (HNO3). The reaction is carried out under controlled conditions to ensure the complete dissolution of cerium oxide and the formation of the desired compound. The reaction can be represented as follows:
Ce2O3+6HNO3→2Ce(NO3)3+3H2O
The resulting cerium nitrate is then reacted with ammonium nitrate to form the final product.
Industrial Production Methods
In industrial settings, the production of nitric acid, ammonium cerium(3+) salt (5:2:1) involves large-scale reactions using high-purity raw materials. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, concentration, and reaction time, are carefully controlled to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
azanium;cerium(3+);nitrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) compounds under certain conditions.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, ammonium cerium(3+) salt (5:2:1) include organic solvents, reducing agents, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving nitric acid, ammonium cerium(3+) salt (5:2:1) depend on the specific reaction conditions and reagents used. Common products include oxidized organic compounds, cerium(III) salts, and substituted nitrate compounds.
Scientific Research Applications
azanium;cerium(3+);nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various organic compounds.
Biology: It is used in biochemical assays and as a reagent in the study of biological oxidation-reduction reactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of specialty chemicals, catalysts, and in the purification of certain metals.
Mechanism of Action
The mechanism by which nitric acid, ammonium cerium(3+) salt (5:2:1) exerts its effects involves the transfer of electrons from the compound to the substrate being oxidized. The cerium ion in the compound acts as an electron acceptor, facilitating the oxidation process. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) ammonium nitrate: Another cerium-based oxidizing agent with similar properties but different oxidation states.
Cerium(III) nitrate: A related compound with cerium in a different oxidation state, used in similar applications.
Ammonium nitrate: A common oxidizing agent used in various industrial applications.
Uniqueness
azanium;cerium(3+);nitrate is unique due to its specific combination of cerium, ammonium, and nitrate ions, which gives it distinct oxidizing properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
15318-60-2 |
|---|---|
Molecular Formula |
CeH4N2O3 |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
azane;cerium;nitric acid |
InChI |
InChI=1S/Ce.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |
InChI Key |
HUVGZBYDMCBHKE-UHFFFAOYSA-N |
SMILES |
[NH4+].[N+](=O)([O-])[O-].[Ce+3] |
Canonical SMILES |
N.[N+](=O)(O)[O-].[Ce] |
| 15318-60-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



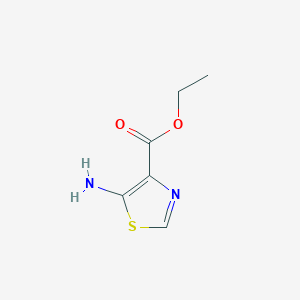
![4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid](/img/structure/B98207.png)
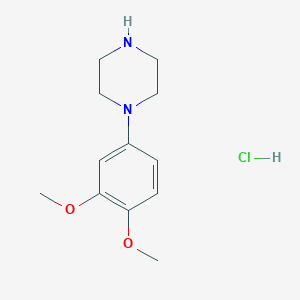

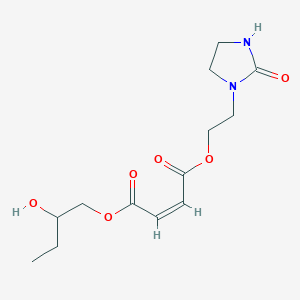
![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

